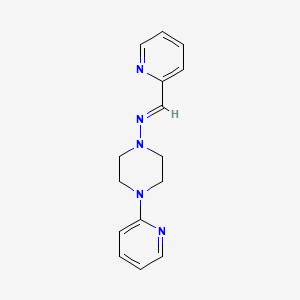
4-(2-pyridinyl)-N-(2-pyridinylmethylene)-1-piperazinamine
Overview
Description
4-(2-pyridinyl)-N-(2-pyridinylmethylene)-1-piperazinamine, also known as PPMP, is a small molecule that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
4-(2-pyridinyl)-N-(2-pyridinylmethylene)-1-piperazinamine inhibits the activity of sphingosine kinase, which leads to a decrease in the production of sphingosine-1-phosphate. This, in turn, leads to a decrease in cell proliferation and an increase in apoptosis, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell death in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-(2-pyridinyl)-N-(2-pyridinylmethylene)-1-piperazinamine has the advantage of being a small molecule that can easily penetrate cell membranes, making it a potential therapeutic agent for intracellular targets. However, its low yield in synthesis and potential toxicity at high doses are limitations for its use in lab experiments.
Future Directions
Future research on 4-(2-pyridinyl)-N-(2-pyridinylmethylene)-1-piperazinamine could focus on optimizing its synthesis method to increase yield and reduce toxicity. It could also be studied for its potential therapeutic applications in other diseases, such as infectious diseases and autoimmune diseases. Additionally, its mechanism of action could be further elucidated to better understand its effects on cellular signaling pathways.
Scientific Research Applications
4-(2-pyridinyl)-N-(2-pyridinylmethylene)-1-piperazinamine has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Its ability to inhibit the activity of sphingosine kinase, an enzyme involved in the synthesis of sphingosine-1-phosphate, has been of particular interest in cancer research.
Properties
IUPAC Name |
(E)-1-pyridin-2-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-3-7-16-14(5-1)13-18-20-11-9-19(10-12-20)15-6-2-4-8-17-15/h1-8,13H,9-12H2/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADATUEGSQQGPNP-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662195 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


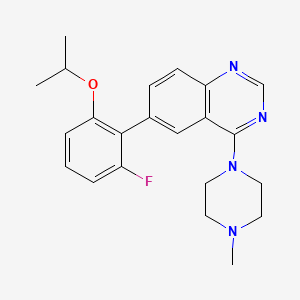

![4-methyl-N'-[(5-methyl-2-furyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B3886297.png)
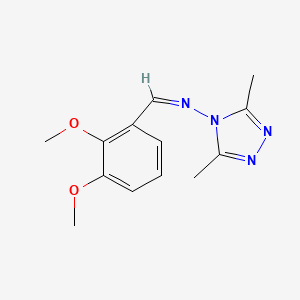
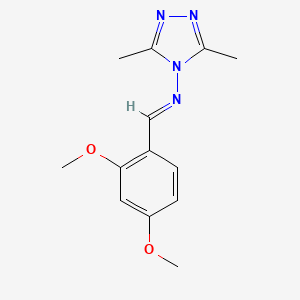
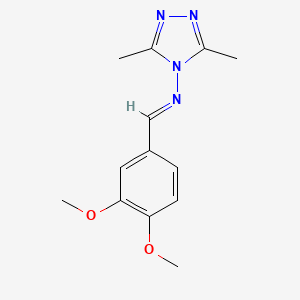
![4-benzyl-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B3886326.png)
![1-{2-methoxy-5-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(1-piperidinyl)-2-propanol](/img/structure/B3886337.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B3886362.png)
![5-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-methoxyphenol](/img/structure/B3886366.png)
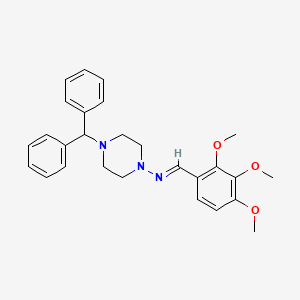
![N'-(3-hydroxy-4-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3886391.png)
![N'-(2-pyridinylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3886397.png)

